molecular formula C23H19BrClNO2 B2695106 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide CAS No. 477889-47-7

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide

Cat. No. B2695106
CAS RN: 477889-47-7
M. Wt: 456.76
InChI Key: AXYBXGOCYZSWFL-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide” are not well-documented. Further studies are needed to understand the chemical behavior of this compound .

Scientific Research Applications

1. Environmental Impact and Degradation Products

A study by (Manasfi et al., 2015) explored the degradation products of oxybenzone, a compound similar in structure to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide, in chlorinated seawater swimming pools. The research focused on understanding the formation of potentially toxic brominated disinfection byproducts, highlighting the environmental impact of such chemicals.

2. Applications in Cancer Treatment

Research conducted by (Pişkin et al., 2020) investigated the use of a zinc phthalocyanine compound, structurally related to this compound, as a photosensitizer in photodynamic therapy for cancer treatment. This study highlights the potential medical applications of such compounds in treating various types of cancer.

3. Reactivity with Bromine

The study by (Heeb et al., 2014) examined the reactivity of bromine with various compounds, including those structurally similar to this compound. This research is significant in understanding the chemical behavior of bromine in different environmental contexts.

4. Synthesis of Polycyclic Aromatic Hydrocarbons

A study by (Iwasaki et al., 2015) involved the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons, demonstrating the versatility of bromobenzyl compounds in synthetic organic chemistry. This research provides insight into the synthesis methods of complex organic compounds.

5. Preparation of Dendritic Macromolecules

(Hawker & Fréchet, 1990) described a novel approach to create dendritic macromolecules using benzylic bromide. Their research shows the application of such compounds in the development of complex polymer structures.

6. Applications in Flame Retardants

Research by (Wang & Shieh, 1998) showcased the use of bromine-containing compounds in enhancing flame retardance in epoxy resins, highlighting an important application in materials science.

Mechanism of Action

The mechanism of action of “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide” is not known at this time. Understanding the mechanism of action can provide insights into the compound’s potential uses .

Future Directions

Given the limited information available about “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This could pave the way for potential applications of this compound .

properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrClNO2/c24-20-8-1-19(2-9-20)16-28-22-12-5-17(6-13-22)7-14-23(27)26-15-18-3-10-21(25)11-4-18/h1-14H,15-16H2,(H,26,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYBXGOCYZSWFL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.